6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide (NaOMe) at 150–160°C or refluxing with triethyl orthoformate (HC(OEt)3) and xylene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have similar structural features and are used in similar applications.
Bis[1,2,4]triazolo[4,3-b3,4-f][1,2,4,5]tetrazines: These compounds exhibit similar chemical properties and are used in optical and charge-transfer studies.
Uniqueness
6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918537-49-2 |
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Molecular Formula |
C10H12ClN3O3 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-5-methoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-9-7(17-4-2-3-11)5-14-8(9)10(15)12-6-13-14/h5-6H,2-4H2,1H3,(H,12,13,15) |
InChI Key |
XSAGUKFAYSVSMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)NC=NN2C=C1OCCCCl |
Origin of Product |
United States |
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